Cyclopentanecarboxylic acid is a highly versatile aliphatic cycloalkyl carboxylic acid utilized extensively as a foundational building block in the synthesis of active pharmaceutical ingredients (APIs), specialty rubber additives, and complex fragrances . Presenting as a clear liquid at standard ambient temperatures with a molecular weight of 114.14 g/mol, it offers a favorable balance of reactivity and handling ease . With a pKa of approximately 4.99 and a LogP of 1.26, it provides a highly specific physicochemical profile that bridges the gap between highly lipophilic larger rings and highly flexible linear aliphatic chains, making it a critical raw material for precision chemical manufacturing and targeted drug design .
While buyers might consider cyclohexanecarboxylic acid or linear hexanoic acid as structurally similar alternatives, generic substitution fails due to stark differences in physical state and lipophilicity . Cyclohexanecarboxylic acid is a crystalline solid at room temperature (melting point 29–31 °C), which introduces significant material handling, heating, and dissolution bottlenecks in continuous flow or large-scale liquid reactors . Furthermore, the cyclopentyl ring imparts a significantly lower lipophilicity (LogP ~1.26) compared to the cyclohexyl ring (LogP ~1.96); substituting the ring size alters the aqueous solubility and steric envelope of downstream APIs, completely disrupting target receptor binding affinities in pharmaceutical applications .
A critical procurement differentiator for high-throughput manufacturing is the physical state of the precursor. Cyclopentanecarboxylic acid is a stable liquid at standard ambient temperatures, exhibiting a melting point of 3–5 °C . In direct contrast, its closest in-class comparator, cyclohexanecarboxylic acid, is a solid with a melting point of 29–31 °C . This phase difference dictates that cyclopentanecarboxylic acid can be directly pumped and metered into reactor vessels without the need for heated transfer lines, pre-melting steps, or additional solvent volumes required by the cyclohexyl analog.
| Evidence Dimension | Melting Point / Physical State at 25 °C |
| Target Compound Data | 3–5 °C (Liquid) |
| Comparator Or Baseline | Cyclohexanecarboxylic acid: 29–31 °C (Solid) |
| Quantified Difference | Phase transition difference of ~26 °C across standard ambient temperature |
| Conditions | Standard atmospheric pressure, 25 °C ambient facility temperature |
Eliminates the need for heated lines and pre-dissolution, significantly lowering energy costs and simplifying continuous-flow manufacturing.
When selecting a cycloalkyl building block for API or fragrance synthesis, the lipophilic contribution of the ring is paramount. Cyclopentanecarboxylic acid possesses a calculated LogP of 1.26 . Substituting this with cyclohexanecarboxylic acid increases the LogP to 1.96. This 0.70 log unit difference is substantial in medicinal chemistry and formulation; utilizing the cyclopentyl moiety results in downstream amides and esters that maintain significantly higher aqueous solubility. This physicochemical distinction makes the five-membered ring the required selection when targeting the bioavailability and formulation compatibility of lipophilic drug candidates.
| Evidence Dimension | Octanol/Water Partition Coefficient (LogP) |
| Target Compound Data | 1.26 |
| Comparator Or Baseline | Cyclohexanecarboxylic acid: 1.96 |
| Quantified Difference | 0.70 log unit reduction in lipophilicity |
| Conditions | Standard predictive models / ambient conditions |
Allows formulators to append a sterically bulky cycloalkyl group without excessively compromising the aqueous solubility of the final API.
In pharmaceutical procurement, structural fidelity cannot be compromised by generic class substitution. Cyclopentanecarboxylic acid is the exact, non-substitutable precursor required for the synthesis of 1-(pentanoylamino)cyclopentanecarboxylic acid, the critical intermediate for the antihypertensive drug Irbesartan [1]. The specific steric bulk and conformational rigidity of the five-membered ring are strictly required to achieve selective binding at the AT1 angiotensin II receptor. Attempting to substitute with a cyclohexyl or cyclobutyl analog yields inactive or off-target derivatives, mandating the procurement of the exact cyclopentyl compound for this synthetic route.
| Evidence Dimension | API Target Binding / Intermediate Suitability |
| Target Compound Data | Yields active Irbesartan intermediate (AT1 receptor selective) |
| Comparator Or Baseline | Cyclohexyl/linear analogs: Fail to produce the required AT1 binding conformation |
| Quantified Difference | Binary suitability (Active vs. Inactive precursor) |
| Conditions | Irbesartan synthetic pathway and AT1 receptor binding assays |
Dictates absolute procurement necessity for manufacturers producing Irbesartan and related cyclopentyl-constrained APIs.
Cyclopentanecarboxylic acid is the definitive starting material for synthesizing 1-(pentanoylamino)cyclopentanecarboxylic acid. Because the five-membered ring is essential for the AT1 receptor binding affinity of the final drug, pharmaceutical manufacturers must procure this specific compound. Its liquid state at room temperature further facilitates the large-scale amidation and cyanation steps required in the industrial production of Irbesartan[1].
The compound is utilized to form cyclopentanecarboxylic acid chloride, which is subsequently reacted with thiophene to produce cyclopentyl 2-thienyl ketone—a direct precursor to the veterinary anesthetic tiletamine [2]. The specific steric profile of the cyclopentyl group is critical for the pharmacological activity of the NMDA receptor antagonist, making substitution with other cycloalkyl acids impossible.
In contract manufacturing organizations (CMOs) utilizing continuous flow reactors for esterification or amidation, the physical state of the reagents is a primary bottleneck. Because cyclopentanecarboxylic acid remains a pumpable liquid down to 5 °C, it is a highly practical choice for solvent-free or highly concentrated feed streams, avoiding the line-clogging risks and heating requirements associated with solid analogs like cyclohexanecarboxylic acid .
Irritant